5-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-phenyl-4H,5H-pyrazolo[1,5-a]pyrazin-4-one
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Overview
Description
5-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-phenyl-4H,5H-pyrazolo[1,5-a]pyrazin-4-one is an intriguing organic compound. This compound incorporates several significant functional groups and ring structures, giving it unique chemical properties. With applications stretching across various scientific disciplines, it piques interest in the realms of chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
Starting Materials: : The synthesis of this compound typically begins with commercially available precursors such as 4-methoxyphenyl hydrazine, oxadiazoles, and pyrazinones.
Reaction Steps: : The process generally involves the initial formation of the 1,2,4-oxadiazole core. This is achieved through the condensation of an appropriate hydrazide with carboxylic acid derivatives under dehydrating conditions. Following this, the 4H,5H-pyrazolo[1,5-a]pyrazin-4-one framework is assembled through cyclization reactions involving the oxadiazole intermediate.
Conditions: : Reactions are often carried out in the presence of catalysts like hydrochloric acid or anhydrous potassium carbonate, with solvents such as ethanol or dichloromethane.
Industrial Production Methods
On a larger scale, these reactions are optimized for yield and purity. Continuous flow processes may be employed to enhance efficiency and scalability, ensuring consistent production quality.
Chemical Reactions Analysis
Types of Reactions
Oxidation and Reduction: : This compound can undergo various oxidation and reduction reactions, depending on the functional groups involved. For instance, the methoxy group might be oxidized to a formyl group.
Substitution: : Nucleophilic aromatic substitution reactions can occur, particularly on the methoxyphenyl ring.
Cyclization: : In certain conditions, further cyclization reactions can be promoted, leading to different structural analogs.
Common Reagents and Conditions
Oxidizing Agents: : Pyridinium chlorochromate (PCC), potassium permanganate.
Reducing Agents: : Sodium borohydride, lithium aluminum hydride.
Catalysts: : Lewis acids like aluminum chloride for substitution reactions.
Major Products
Oxidation: : Depending on the conditions, products might include aldehydes or carboxylic acids.
Scientific Research Applications
Chemistry
This compound serves as a model for studying heterocyclic chemistry due to its complex structure.
Biology and Medicine
Antimicrobial Activity: : It exhibits promising activity against bacterial and fungal strains, making it a candidate for new antimicrobial drugs.
Anti-inflammatory Effects: : Studies suggest potential anti-inflammatory properties, useful in developing treatments for chronic inflammatory diseases.
Industry
Material Science: : Its unique structural features make it a potential component in developing new materials with specific electronic properties.
Mechanism of Action
The biological activity of 5-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-phenyl-4H,5H-pyrazolo[1,5-a]pyrazin-4-one is believed to stem from its interaction with specific molecular targets.
Molecular Targets: : It likely interacts with enzymes or receptors involved in inflammatory pathways or microbial cell wall synthesis.
Pathways: : By inhibiting these targets, it can exert antimicrobial or anti-inflammatory effects.
Comparison with Similar Compounds
Unique Characteristics
Structural Complexity: : The combination of oxadiazole and pyrazolopyrazine frameworks makes it structurally unique.
Functional Versatility: : The presence of multiple functional groups allows it to participate in a diverse range of chemical reactions.
Similar Compounds
3-(4-Methoxyphenyl)-1,2,4-oxadiazoles: : Similar oxadiazole-based compounds share some chemical properties but lack the additional complexity of the pyrazolopyrazine structure.
2-Phenyl-4H-pyrazolo[1,5-a]pyrazines: : These compounds have a comparable pyrazolopyrazine core but do not contain the oxadiazole moiety, affecting their reactivity and biological activity.
This intricate compound is an example of how detailed molecular engineering can lead to significant advancements across multiple fields of scientific research
Properties
IUPAC Name |
5-[[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]-2-phenylpyrazolo[1,5-a]pyrazin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17N5O3/c1-29-17-9-7-16(8-10-17)21-23-20(30-25-21)14-26-11-12-27-19(22(26)28)13-18(24-27)15-5-3-2-4-6-15/h2-13H,14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DPAGWUJIJNUAFW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NOC(=N2)CN3C=CN4C(=CC(=N4)C5=CC=CC=C5)C3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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